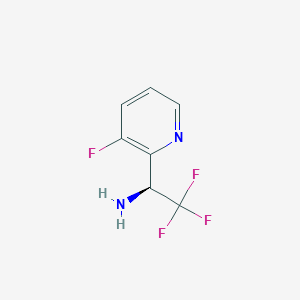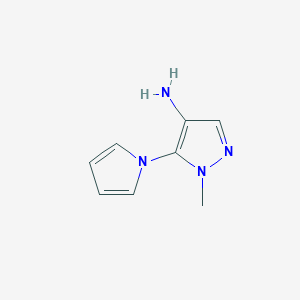
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid is an organic compound characterized by the presence of a phenyl ring substituted with two hydroxyl groups and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,5-Dihydroxyphenyl)acrylic acid typically involves the condensation of 3,5-dihydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated acids.
Substitution: Ethers, esters, and other substituted derivatives.
科学研究应用
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (Z)-3-(3,5-Dihydroxyphenyl)acrylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. The acrylic acid moiety can interact with cellular receptors and enzymes, modulating signaling pathways and exerting biological effects.
相似化合物的比较
Similar Compounds
Cinnamic acid: Similar structure but lacks the hydroxyl groups on the phenyl ring.
Ferulic acid: Contains a methoxy group in addition to the hydroxyl groups.
Coumaric acid: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid is unique due to the presence of two hydroxyl groups on the phenyl ring, which confer distinct chemical and biological properties. These hydroxyl groups enhance its antioxidant activity and its ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H8O4 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC 名称 |
(Z)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1- |
InChI 键 |
MFFCZSWTQMCKFP-UPHRSURJSA-N |
手性 SMILES |
C1=C(C=C(C=C1O)O)/C=C\C(=O)O |
规范 SMILES |
C1=C(C=C(C=C1O)O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one](/img/structure/B12865398.png)
![1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865408.png)
![(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12865412.png)
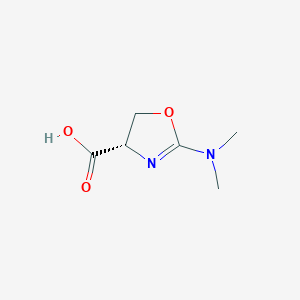
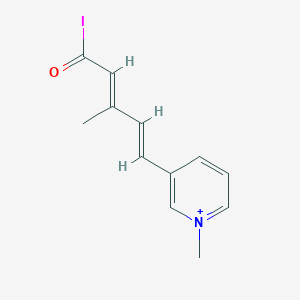
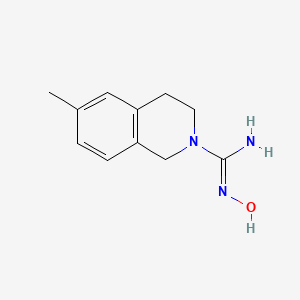
![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium](/img/structure/B12865439.png)
![2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12865440.png)
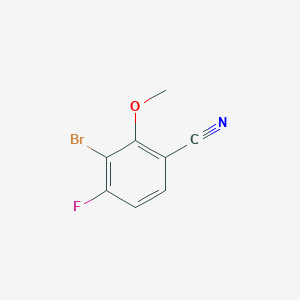
![4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine](/img/structure/B12865455.png)


